An In-depth Technical Guide to the Chemical Properties and Applications of Bis(p-nitrophenyl) phosphate
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(p-nitrophenyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(p-nitrophenyl) phosphate (B84403) (BNPP) is a widely utilized chromogenic substrate in biochemical assays, particularly for the determination of phosphodiesterase (PDE) and alkaline phosphatase activity.[1] Its utility is rooted in the enzymatic hydrolysis of the phosphodiester bond, which yields p-nitrophenol (PNP) and p-nitrophenyl phosphate. Under alkaline conditions, the resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, which can be quantified spectrophotometrically at 405 nm.[2] This property allows for a straightforward and continuous monitoring of enzyme kinetics, making it an invaluable tool in research and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties of BNPP, detailed experimental protocols for its use, and the context of its application in studying signal transduction pathways.
Core Chemical Properties
The physical and chemical properties of bis(p-nitrophenyl) phosphate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| IUPAC Name | bis(4-nitrophenyl) hydrogen phosphate | [5] |
| Synonyms | BNPP, Di-p-nitrophenyl phosphate, Bis(4-nitrophenyl) phosphate | [2][5] |
| CAS Number | 645-15-8 | [5] |
| Molecular Formula | C₁₂H₉N₂O₈P | [5] |
| Molecular Weight | 340.18 g/mol | [5] |
| Appearance | White-like, yellowish, or light brown crystalline powder | [2][6] |
| Melting Point | 172-175 °C | [6][7] |
| Boiling Point | 545.7 ± 60.0 °C (Predicted) | [6][8] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Isopropanol (Slightly), Methanol. The sodium salt is soluble in water (20 mg/mL). | [6][9] |
| Storage Conditions | -20°C for long-term storage, sealed in a dry, dark place. | [2][10] |
| Stability | Stable under normal temperatures and pressures. Light-sensitive. | [2][10] |
Mechanism of Action as a Chromogenic Substrate
The utility of bis(p-nitrophenyl) phosphate in enzyme assays is based on a simple yet robust principle. In the presence of a phosphodiesterase, BNPP is hydrolyzed, breaking one of the phosphodiester bonds. This reaction releases p-nitrophenol (PNP) and p-nitrophenyl phosphate (pNPP). In a solution with an alkaline pH, the phenolic proton of p-nitrophenol is abstracted, forming the p-nitrophenolate ion, which is a chromophore with a maximum absorbance at 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the enzyme.
Figure 1: Enzymatic hydrolysis of bis(p-nitrophenyl) phosphate.
Application in a Phosphodiesterase I Assay
Bis(p-nitrophenyl) phosphate is a standard substrate for the in vitro determination of phosphodiesterase I activity. Below is a detailed protocol adapted from established methodologies.[5]
Experimental Protocol: Continuous Spectrophotometric Rate Determination of Phosphodiesterase I
Principle: The assay measures the enzymatic hydrolysis of bis(p-nitrophenyl) phosphate to p-nitrophenol and p-nitrophenyl phosphate. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm. One unit of phosphodiesterase I is defined as the amount of enzyme that hydrolyzes 1.0 µmole of bis(p-nitrophenyl) phosphate per minute at pH 8.9 and 25°C.[5]
Materials and Reagents:
-
Reagent A: 200 mM Tris-HCl buffer, pH 8.9 at 25°C.
-
Reagent B: 6.0 mM bis(p-nitrophenyl) phosphate solution in Reagent A.
-
Reagent C: Phosphodiesterase I enzyme solution (0.15 - 0.30 units/mL in cold deionized water, prepared immediately before use).
-
Deionized water
-
Spectrophotometer capable of measuring absorbance at 405 nm, with a thermostatted cuvette holder.
-
Cuvettes with a 1 cm light path.
Procedure:
-
Reaction Mixture Preparation: In separate cuvettes for the test and blank, pipette 3.00 mL of Reagent B (6.0 mM bis(p-nitrophenyl) phosphate solution).
-
Equilibration: Equilibrate the cuvettes to 25°C in a thermostatted spectrophotometer. Monitor the absorbance at 405 nm until it is constant.
-
Initiation of Reaction:
-
Test Cuvette: Add 0.06 mL of Reagent C (Enzyme Solution).
-
Blank Cuvette: Add 0.06 mL of deionized water.
-
-
Measurement: Immediately mix the contents of the cuvettes by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the maximum linear portion of the curve for both the test and the blank.
Calculations:
The enzyme activity in units/mL is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol.
Units/mL enzyme = ((ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume) / (ε * Enzyme Volume * Dilution Factor)
Where:
-
Total Volume = 3.06 mL[5]
-
ε (Molar extinction coefficient of p-nitrophenol) = 18.5 mM⁻¹cm⁻¹ at 405 nm[5]
-
Enzyme Volume = 0.06 mL[5]
-
Dilution Factor (df) = Dilution factor of the enzyme solution, if any.[5]
References
- 1. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
